molecular formula C8H14O2 B100249 3-Butyldihydrofuran-2(3H)-one CAS No. 19340-56-8

3-Butyldihydrofuran-2(3H)-one

Cat. No. B100249
CAS RN: 19340-56-8
M. Wt: 142.2 g/mol
InChI Key: GNGUMAGSNTVFLB-UHFFFAOYSA-N
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Description

3-Butyldihydrofuran-2(3H)-one, also known as 2-Acetylbutyrolactone, is an organic compound with the molecular formula C6H8O3 and a molecular weight of 128.126 . It is a colorless liquid with a unique odor .


Synthesis Analysis

The synthesis of 3-Butyldihydrofuran-2(3H)-one can be achieved through various methods. One such method involves the acid-catalyzed esterification reaction, where acyl chloride and γ-butyrolactone react under acidic conditions to produce 2-Acetylbutyrolactone . This reaction usually takes place in an anhydrous environment . Another method involves the condensation reaction between acetylacetone and butanol under acidic conditions .


Molecular Structure Analysis

The molecular structure of 3-Butyldihydrofuran-2(3H)-one consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The detailed structural analysis could not be retrieved from the available resources.


Chemical Reactions Analysis

3-Butyldihydrofuran-2(3H)-one can undergo various chemical reactions. For instance, it can be hydrolyzed by water to form acetic acid and γ-butyrolactone . It can also participate in addition reactions, ester exchange reactions, and oxidation reactions .


Physical And Chemical Properties Analysis

3-Butyldihydrofuran-2(3H)-one is almost insoluble in water but can dissolve in common organic solvents such as ethanol, ether, and methanol . It has a relative density of 1.1846 and a boiling point of 142-143℃ at normal pressure, and 107-108℃ at 667Pa . Its refractive index is 1.4562 .

Scientific Research Applications

1. Synthesis Applications

3-Butyldihydrofuran-2(3H)-one has been utilized in various synthesis applications. For instance, it has been used in the efficient domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, demonstrating broad substrate scope and applicability to o-bromobenzyl tertiary/secondary/primary alcohols. This method was even applied to the synthesis of the antiplatelet drug n-butyl phthalide and a cytotoxic agonist (Mahendar & Satyanarayana, 2016).

2. Antifouling Compound

Butenolide [5-octylfuran-2(5H)-one], a related compound, has shown promise as an anti-marine-fouling compound. Its acute toxicity was assessed in non-target organisms like microalgae, crustaceans, and fish, revealing significant insights into its environmental impact and safety profile (Zhang et al., 2011).

3. Chemical Reactions

3-Butyldihydrofuran-2(3H)-one has also been used in a one-pot reaction involving propargyl alcohols, Michael acceptors, and unsaturated halides, leading to highly substituted 3-arylidene-(or 3-alkenylidene-)tetrahydrofurans. This reaction's efficiency is influenced by the catalyst system used, highlighting the chemical versatility of this compound (Bottex et al., 2001).

4. Molecular Structure Analysis

A novel derivative of phthalide, which is structurally similar to 3-Butyldihydrofuran-2(3H)-one, was analyzed for its molecular structure using X-ray diffraction and theoretical computations. This highlights the use of 3-Butyldihydrofuran-2(3H)-one derivatives in advanced molecular structure studies (Yılmaz et al., 2020).

5. Antibacterial Applications

Another area of application is in the development of antibacterial agents. For instance, 3-Arylfuran-2(5H)-one derivatives have shown potent antibacterial activity and have been used as tyrosyl-tRNA synthetase inhibitors, important for treating infections caused by Helicobacter pylori (Wang et al., 2015).

Safety And Hazards

3-Butyldihydrofuran-2(3H)-one has certain toxicity and can cause irritation to the skin and mucous membranes . It is recommended to avoid long-term exposure to the skin and eyes . During handling and storage, fire and ventilation precautions should be taken .

properties

IUPAC Name

3-butyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGUMAGSNTVFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941019
Record name 3-Butyloxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyldihydrofuran-2(3H)-one

CAS RN

19340-56-8
Record name 3-(Butyl)dihydrofuran-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19340-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyldihydrofuran-2(3H)-one
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Record name 3-Butyloxolan-2-one
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Record name 3-butyldihydrofuran-2(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Mamane, AB García, JD Umarye, T Lessmann… - Tetrahedron, 2007 - Elsevier
A systematic study on the asymmetric allylation of aldehydes on solid support is reported. Different kinds of chiral allylboron reagents with complementary direction of stereoinduction …
Number of citations: 37 www.sciencedirect.com

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